molecular formula C6H3Br2F2N B15242853 2,4-Dibromo-6-(difluoromethyl)pyridine

2,4-Dibromo-6-(difluoromethyl)pyridine

Katalognummer: B15242853
Molekulargewicht: 286.90 g/mol
InChI-Schlüssel: HUNCLCRXXXYOQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-(difluoromethyl)pyridine typically involves the bromination of pyridine derivatives. One common method involves the reaction of 2,6-lutidine with dibromo compounds in the presence of a radical initiator like AIBN (azobisisobutyronitrile) at elevated temperatures . The reaction is carried out in a solvent such as carbon tetrachloride (CCl4) and involves refluxing the mixture at around 80°C for an hour .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dibromo-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, Suzuki-Miyaura coupling can produce various substituted pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Wirkmechanismus

The mechanism of action of 2,4-Dibromo-6-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Dibromo-6-(difluoromethyl)pyridine is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in the synthesis of various complex molecules .

Eigenschaften

Molekularformel

C6H3Br2F2N

Molekulargewicht

286.90 g/mol

IUPAC-Name

2,4-dibromo-6-(difluoromethyl)pyridine

InChI

InChI=1S/C6H3Br2F2N/c7-3-1-4(6(9)10)11-5(8)2-3/h1-2,6H

InChI-Schlüssel

HUNCLCRXXXYOQA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(N=C1C(F)F)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.